Cas no 61825-98-7 (Sipeimine)

Sipeimine structure
Produktname:Sipeimine
Sipeimine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- IMPERIALINE
- Atractylodin
- Cevan-6-one,3,20-dihydroxy-, (3beta,5alpha,17beta)-
- Imperialamine
- KASHMIRINE
- Sipeimine
- 3,20-dihydroxycevan-6-one
- RADDEAMINE
- Raddeamine,Sipeimine
- (1S,2S,9R,10S,11R,14R,15R,18S,23R,24S)-10,20-Dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,1
- JKN43410XZ
- Raddeamine;
- Imperialine ,(S)
- BDBM50270727
- s9233
- N2485
- V1532
- 3beta,20bet
- CS-3729
- MS-27627
- CHEMBL1623724
- CCG-269000
- 61825-98-7
- (3S,4aS,6aS,6bS,8aR,9S,9aS,12S,15aS,15bR,16aS,16bR)-3,9-dihydroxy-9,12,16b-trimethyldocosahydrobenzo[4,5]indeno[1,2-h]pyrido[1,2-b]isoquinolin-5(1H)-one
- SR-01000805467-3
- NS00094271
- Q17107392
- MFCD00171661
- SR-01000805467
- Imperialin
- UNII-JKN43410XZ
- Q-100713
- HY-N0696
- Cevan-6-one, 3,20-dihydroxy-, (3.beta.,5.alpha.,17.beta.)-
- (3-beta,5-alpha,17-beta)-3,20-Dihydroxycevan-6-one
- NSC 282170
- 3beta,20beta-dihydroxy-6-one-5alpha-cevanine
- (1R,2S,6S,9S,10S,11R,14S,15S,18S,20S,23R,24S)-10,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one
- 1ST158064
- NSC-282170
- AKOS001580849
- Cevan-6-one, 3,20-dihydroxy-, (3-beta,5-alpha,17-beta)-
- DTXSID001031589
- CHEBI:184104
- 3,20-Dihydroxycevan-6-one #
- 157478-01-8
- LS-15209
- CID 154828254
- AKOS025247998
- Sipeimine; Imperialine
- 10,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one
- NSC282170
- IQDIERHFZVCNRZ-UHFFFAOYSA-N
- (1R,2S,6S,9S,10S,11R,14S,15S,18S,20S,23R,24S)-10,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo(12.11.0.02,11.04,9.015,24.018,23)pentacosan-17-one
- 3beta, 20-dihydroxy-5alpha-cevan-6-one
- Benzo[7,8]fluoreno[2,1-b]quinolizine, cevan-6-one deriv.; Kashmirine; NSC 282170Sipeimine;
- peiminine, (3beta,5alpha,17beta)-isomer
- UNII-QUB07U6VTQ
- IMPERIALINE [MI]
- CEVAN-6-ONE, 3,20-DIHYDROXY-, (3BETA,5ALPHA,17BETA)-
-
- MDL: MFCD00171661
- Inchi: 1S/C27H43NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-23,25,29,31H,4-14H2,1-3H3/t15-,16-,17+,18+,19-,20-,21+,22-,23+,25-,26+,27-/m0/s1
- InChI-Schlüssel: IQDIERHFZVCNRZ-LRCDAWNTSA-N
- Lächelt: O([H])[C@]1(C([H])([H])[H])[C@]2([H])C([H])([H])C([H])([H])[C@]([H])(C([H])([H])[H])C([H])([H])N2C([H])([H])[C@]2([H])[C@@]1([H])C([H])([H])C([H])([H])[C@@]1([H])[C@]3([H])C([H])([H])C([C@@]4([H])C([H])([H])[C@]([H])(C([H])([H])C([H])([H])[C@]4(C([H])([H])[H])[C@@]3([H])C([H])([H])[C@]12[H])O[H])=O
Berechnete Eigenschaften
- Genaue Masse: 429.324294g/mol
- Oberflächenladung: 0
- XLogP3: 3.9
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Anzahl drehbarer Bindungen: 0
- Monoisotopenmasse: 429.324294g/mol
- Monoisotopenmasse: 429.324294g/mol
- Topologische Polaroberfläche: 60.8Ų
- Schwere Atomanzahl: 31
- Komplexität: 755
- Isotopenatomanzahl: 0
- Definierte Atom-Stereozentrenzahl: 12
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Anzahl kovalent gebundener Einheiten: 1
- Molekulargewicht: 429.6
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.2±0.1 g/cm3
- Siedepunkt: 567.1±50.0 °C at 760 mmHg
- Flammpunkt: 296.8±30.1 °C
- PSA: 60.77000
- LogP: 3.82420
Sipeimine Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- WGK Deutschland:3
- Sicherheitshinweise: 24/25
- RTECS:FL5830000
- Lagerzustand:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Sipeimine Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Chengdu Biopurify Phytochemicals Ltd | BP0762-20mg |
Imperialine |
61825-98-7 | 98% | 20mg |
$85 | 2023-09-19 | |
TargetMol Chemicals | T6S0109-1mg |
Sipeimine |
61825-98-7 | 99.28% | 1mg |
¥ 473 | 2024-07-19 | |
TargetMol Chemicals | T6S0109-25mg |
Sipeimine |
61825-98-7 | 99.28% | 25mg |
¥ 2990 | 2024-07-19 | |
TargetMol Chemicals | T6S0109-25 mg |
Sipeimine |
61825-98-7 | 99.28% | 25mg |
¥ 3,099 | 2023-07-10 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6S0109-1 mL * 10 mM (in DMSO) |
Sipeimine |
61825-98-7 | 99.28% | 1 mL * 10 mM (in DMSO) |
¥ 1161 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6S0109-10 mg |
Sipeimine |
61825-98-7 | 99.28% | 10mg |
¥2058.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6S0109-5 mg |
Sipeimine |
61825-98-7 | 99.28% | 5mg |
¥1158.00 | 2022-04-26 | |
TRC | I492500-10mg |
Imperialine |
61825-98-7 | 10mg |
$ 150.00 | 2023-09-07 | ||
TRC | I492500-25mg |
Imperialine |
61825-98-7 | 25mg |
$ 287.00 | 2023-09-07 | ||
ChemFaces | CFN99711-20mg |
Sipeimine |
61825-98-7 | >=98% | 20mg |
$158 | 2021-07-22 |
Sipeimine Verwandte Literatur
-
D. M. Harrison Nat. Prod. Rep. 1984 1 219
-
Li Qiao,Maosen Han,Shijie Gao,Xinxin Shao,Xiaoming Wang,Linlin Sun,Xianjun Fu,Qingcong Wei J. Mater. Chem. B 2020 8 6333
-
3. Index pages
-
Jessy Pavón-Pérez,Alejandro Vallejos-Almirall,Cristian Agurto-Mu?oz,Oscar Galarce-Bustos Green Chem. 2022 24 9450
-
5. Chemistry, bioactivity and geographical diversity of steroidal alkaloids from the Liliaceae familyHui-Jun Li,Yan Jiang,Ping Li Nat. Prod. Rep. 2006 23 735
Verwandte Kategorien
- Lösungsmittel und organische Chemikalien Organische Verbindungen Lipide und lipidähnliche Moleküle Steroide und Steroidderivate Cerveratrum-Typ-Alkaloide
- Lösungsmittel und organische Chemikalien Organische Verbindungen Lipide und lipidähnliche Moleküle Steroide und Steroidderivate Steroidalkaloide Cerveratrum-Typ-Alkaloide
61825-98-7 (Sipeimine) Verwandte Produkte
- 486-70-4((-)-Lupinine)
- 4629-80-5(1,3-Dimethylpiperidin-4-one)
- 860-79-7(Cyclovirobuxine D)
- 5554-54-1(1,2,2,6,6-Pentamethyl-4-piperidone)
- 18059-10-4(Peiminine)
- 6900-92-1(Lycodoline)
- 2403-89-6(1,2,2,6,6-Pentamethylpiperidin-4-ol)
- 466-26-2(Neoline)
- 380335-54-6(4-(3-Chloro-2-Methyl-Phenyl)-5-Pyridin-4-Yl-4h-1,2,4Triazole-3-Thiol)
- 2680791-09-5(1-[(prop-2-en-1-yloxy)carbonyl]-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylic acid)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:61825-98-7)Sipeimine

Reinheit:99%
Menge:10mg
Preis ($):282.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:61825-98-7)Sipeimine

Reinheit:>98%
Menge:5mg,10mg ,20mg ,50mg ,100mg,or customized
Preis ($):Untersuchung